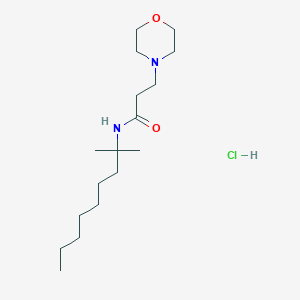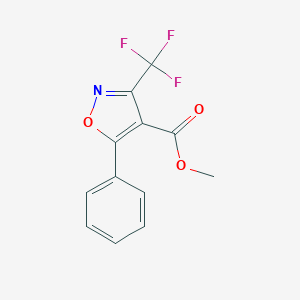
2-(アミノメチル)-3-クロロアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-3-chloroaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group (NH2) at the second position, a methyl group (CH2) at the third position, and a chlorine atom (Cl) at the fourth position
科学的研究の応用
2-(Aminomethyl)-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functional materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and polymers, contributing to the development of advanced materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-chloroaniline can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with formaldehyde and ammonium chloride under acidic conditions to form the intermediate 3-chlorobenzylamine. This intermediate is then subjected to catalytic hydrogenation to yield 2-(Aminomethyl)-3-chloroaniline.
Another method involves the direct amination of 3-chlorotoluene using ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This process results in the formation of 2-(Aminomethyl)-3-chloroaniline with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Aminomethyl)-3-chloroaniline typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures efficient and cost-effective production. The reaction conditions are optimized to achieve high conversion rates and selectivity, minimizing the formation of by-products.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
作用機序
The mechanism of action of 2-(Aminomethyl)-3-chloroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as signal transduction or metabolism.
類似化合物との比較
2-(Aminomethyl)-3-chloroaniline can be compared with other similar compounds, such as:
2-(Aminomethyl)-4-chloroaniline: Similar structure but with the chlorine atom at the fourth position.
2-(Aminomethyl)-3-bromoaniline: Similar structure but with a bromine atom instead of chlorine.
2-(Aminomethyl)-3-fluoroaniline: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature and position of the halogen substituent
特性
IUPAC Name |
2-(aminomethyl)-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGZADUAKWTBLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547115 |
Source


|
| Record name | 2-(Aminomethyl)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109319-83-7 |
Source


|
| Record name | 2-(Aminomethyl)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)









